molecular formula C16H18N2S B11945986 1-Benzyl-1-ethyl-3-phenyl-2-thiourea CAS No. 101289-83-2

1-Benzyl-1-ethyl-3-phenyl-2-thiourea

Cat. No.: B11945986
CAS No.: 101289-83-2
M. Wt: 270.4 g/mol
InChI Key: CIQFTOMAXKXLJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1-ethyl-3-phenyl-2-thiourea can be synthesized through the reaction of benzyl isothiocyanate with ethylamine and phenylamine under controlled conditions . The reaction typically involves the use of solvents such as ethanol or methanol and requires heating to facilitate the formation of the thiourea derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization to ensure the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1-ethyl-3-phenyl-2-thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

1-Benzyl-1-ethyl-3-phenyl-2-thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-1-ethyl-3-phenyl-2-thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This compound may also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-1-ethyl-3-phenyl-2-thiourea is unique due to the presence of both benzyl and ethyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile reagent in various applications .

Properties

CAS No.

101289-83-2

Molecular Formula

C16H18N2S

Molecular Weight

270.4 g/mol

IUPAC Name

1-benzyl-1-ethyl-3-phenylthiourea

InChI

InChI=1S/C16H18N2S/c1-2-18(13-14-9-5-3-6-10-14)16(19)17-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,17,19)

InChI Key

CIQFTOMAXKXLJP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=S)NC2=CC=CC=C2

Origin of Product

United States

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